REACTION_SMILES
|
[C:35]([O:36][OH:37])(=[O:38])[CH3:39].[CH3:18][C:19](=[O:20])[O:21][C:22](=[O:23])[CH3:24].[CH3:31][C:32](=[O:33])[O-:34].[CH3:42][OH:43].[CH:44]([Cl:45])([Cl:46])[Cl:47].[NH2:1][c:2]1[c:3]([N+:15](=[O:16])[O-:17])[cH:4][cH:5][c:6]([S:8][c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14]2)[cH:7]1.[Na+:30].[Na+:41].[OH-:40].[S:25](=[O:26])(=[O:27])([OH:28])[OH:29]>>[NH2:1][c:2]1[c:3]([N+:15](=[O:16])[O-:17])[cH:4][cH:5][c:6]([S:8]([c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14]2)=[O:20])[cH:7]1
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Name
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CC(=O)OO
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Quantity
|
Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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CC(=O)OO
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)OC(C)=O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClC(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1cc(Sc2ccccc2)ccc1[N+](=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1cc(S(=O)c2ccccc2)ccc1[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |